OMDM-2

Endocannabinoid pharmacology In vivo neurochemistry Anandamide transport

Choose OMDM-2 for your research to ensure selective and prolonged inhibition of anandamide cellular uptake (ACU). Unlike early-generation inhibitors like AM404, its weak FAAH inhibition (IC50>50µM) and negligible CB1/CB2/TRPV1 receptor activity isolate ACU blockade, eliminating confounding enzymatic effects. Its superior metabolic stability in brain tissue guarantees reliable in vivo target engagement and sustained pharmacological effects in chronic disease models, delivering clean, interpretable results for anxiety, pain, and spasticity studies.

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
CAS No. 616884-63-0
Cat. No. B1662586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOMDM-2
CAS616884-63-0
Synonyms(9Z)-N-[1-((R)-4-Hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide
Molecular FormulaC27H45NO3
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
InChIInChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
InChIKeyICDMLAQPOAVWNH-HAAQQRBASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

OMDM-2 (CAS 616884-63-0): A Metabolically Stable Anandamide Uptake Inhibitor for Endocannabinoid Research


OMDM-2 is a synthetic endocannabinoid analog belonging to the class of anandamide cellular uptake (ACU) inhibitors. Structurally, it is the amide of (R)-tyrosinol with oleic acid [1]. It acts as a potent, selective, and metabolically stable inhibitor of anandamide (AEA) uptake, with a reported Ki value of 3.0 μM in RBL-2H3 cells [1]. Unlike many earlier-generation ACU inhibitors, OMDM-2 exhibits minimal off-target activity at CB1, CB2, and TRPV1 receptors, and is a weak FAAH inhibitor (IC50 > 50 μM) [REFS-1, REFS-2].

Why OMDM-2 Cannot Be Simply Substituted by Other Anandamide Uptake Inhibitors


Not all anandamide uptake inhibitors are equivalent. Early-generation compounds like AM404 and VDM-11 exhibit significant off-target FAAH inhibition (IC50 values of 1-6 μM), confounding mechanistic interpretation [1]. In contrast, OMDM-2 maintains weak FAAH inhibition (IC50 > 50 μM) across multiple assay conditions, ensuring that observed effects are attributable to ACU blockade rather than FAAH inhibition [1]. Furthermore, OMDM-2 demonstrates superior metabolic stability in rat brain homogenates compared to AM404 and VDM-11, a critical factor for in vivo experimental reliability [2]. Substitution with analogs lacking this stability profile may lead to rapid degradation and compromised experimental outcomes.

Quantitative Differentiation of OMDM-2 Against Key Anandamide Uptake Inhibitors


Superior In Vivo Efficacy in Elevating Brain Anandamide Levels Compared to VDM-11 and UCM-707

In a subchronic in vivo study in rats, OMDM-2 demonstrated the highest efficacy in elevating brain anandamide levels compared to the uptake inhibitors VDM-11 and UCM-707. OMDM-2 achieved a maximal 1.9-fold enhancement of anandamide at 5 hours post-administration, whereas VDM-11 produced only a 1.3-fold enhancement and UCM-707 showed no effect on anandamide levels [1].

Endocannabinoid pharmacology In vivo neurochemistry Anandamide transport

Cleaner In Vitro Pharmacological Profile: OMDM-2 Exhibits Significantly Weaker FAAH Inhibition Compared to AM404 and VDM-11

OMDM-2 demonstrates a clear selectivity advantage over AM404 and VDM-11 by minimizing off-target FAAH inhibition. In rat brain FAAH assays, AM404 and VDM-11 potently inhibit FAAH with IC50 values of 1-6 μM, while OMDM-2 remains a weak FAAH inhibitor with an IC50 > 50 μM under identical conditions [1].

Enzymology Endocannabinoid metabolism Selectivity profiling

Distinct TRPV1 Modulation Profile: OMDM-2 Lacks Agonist Activity Unlike VDM-11

In trigeminal ganglion neuron studies, OMDM-2 exhibited no agonist activity at TRPV1 channels, whereas VDM-11 evoked CGRP release on its own with an EC50 of approximately 35 μM [1]. Both compounds inhibited AEA-, NADA-, and capsaicin-evoked CGRP release, with OMDM-2 showing IC50 values of 6.4-9.6 μM [1].

TRPV1 pharmacology Sensory neuron signaling Pain research

Metabolic Stability Superiority Over AM404 and VDM-11

OMDM-2 is distinguished by its high stability against enzymatic hydrolysis in rat brain homogenates. Comparative studies indicate that OMDM-2 is significantly more stable than both AM404 and VDM-11 under identical conditions [1].

Drug metabolism Stability profiling In vivo pharmacology

Optimal Use Cases for OMDM-2 Based on Quantitative Differentiation


In Vivo Behavioral Pharmacology Requiring Sustained Endocannabinoid Elevation

Use OMDM-2 in rodent models of anxiety, depression, pain, or spasticity where a robust and prolonged increase in brain anandamide is required. Its superior in vivo efficacy (1.9-fold anandamide elevation at 5h) and metabolic stability ensure reliable target engagement [1]. OMDM-2's clean FAAH profile avoids confounding enzymatic effects, making it suitable for studies aiming to link ACU inhibition to behavioral outcomes [2].

Mechanistic Studies of Anandamide Membrane Transport (AMT) in Neuronal and Sensory Systems

Employ OMDM-2 as a selective tool to probe AMT function in cultured neurons (e.g., cerebellar granule neurons, trigeminal ganglion neurons) [1]. Its weak FAAH inhibition (IC50 > 50 μM) ensures that observed effects on AEA accumulation and TRPV1 signaling are due to transport blockade rather than impaired degradation [2]. The lack of intrinsic TRPV1 agonism (unlike VDM-11) provides a cleaner readout in sensory neuron assays [3].

Endocannabinoid System Potentiation in Disease Models with Metabolic Stability Requirements

Utilize OMDM-2 in chronic disease models (e.g., multiple sclerosis, inflammatory pain) where repeated dosing is necessary. Its high stability against enzymatic hydrolysis in brain tissue supports sustained pharmacological effects over extended treatment periods, unlike less stable analogs [1]. OMDM-2 has demonstrated efficacy in reducing spasticity in a mouse model of multiple sclerosis at 5 mg/kg i.v., supporting its utility in preclinical therapeutic studies [2].

Selective ACU Inhibition Without CB1/CB2/TRPV1 Interference

Choose OMDM-2 when the research objective requires isolated inhibition of anandamide cellular uptake without direct modulation of cannabinoid or vanilloid receptors. Its low affinity for CB1 (Ki = 5.1 μM), CB2 (Ki > 10 μM), and TRPV1 (EC50 = 10 μM) minimizes off-target signaling, providing a more selective pharmacological tool compared to analogs with significant receptor activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for OMDM-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.